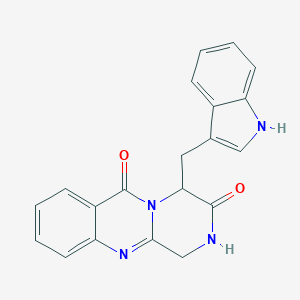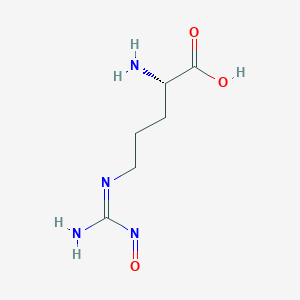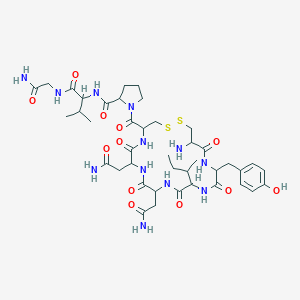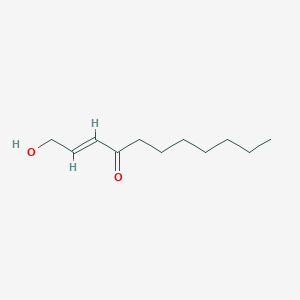
6-Deoxyoxaunomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxyoxaunomycin is a natural product that is extracted from Streptomyces bacteria. It belongs to the anthracycline family of antibiotics and has been found to have potent anticancer properties. The unique structural features of 6-deoxyoxaunomycin make it an interesting target for chemical synthesis and further research.
Wirkmechanismus
The mechanism of action of 6-deoxyoxaunomycin involves the binding of the compound to the DNA molecule. This binding interferes with the normal functioning of topoisomerase II, leading to the accumulation of double-stranded DNA breaks. The accumulation of DNA damage triggers apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical effects of 6-deoxyoxaunomycin include the inhibition of topoisomerase II activity and the accumulation of DNA damage. These effects ultimately lead to cell death. Physiologically, the compound has been found to cause a range of side effects, including cardiotoxicity and myelosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-deoxyoxaunomycin in lab experiments is its potent anticancer properties. The compound has been found to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, the compound also has several limitations, including its toxicity and the difficulty of synthesizing it.
Zukünftige Richtungen
There are several future directions for research on 6-deoxyoxaunomycin. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections. Additionally, researchers are interested in exploring the use of 6-deoxyoxaunomycin in combination with other anticancer drugs to enhance its efficacy.
Synthesemethoden
The synthesis of 6-deoxyoxaunomycin is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. Various methods have been developed for the synthesis of this compound, including total synthesis and semi-synthesis.
Wissenschaftliche Forschungsanwendungen
6-Deoxyoxaunomycin has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, and ovarian cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Eigenschaften
CAS-Nummer |
145165-11-3 |
|---|---|
Produktname |
6-Deoxyoxaunomycin |
Molekularformel |
C10H12N5Na2O6P |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |
InChI-Schlüssel |
RPVGYGYVQLRIFA-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
Kanonische SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
Synonyme |
6-deoxy-D788-7 6-deoxyoxaunomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



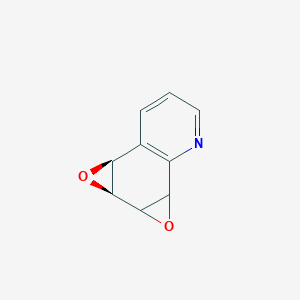

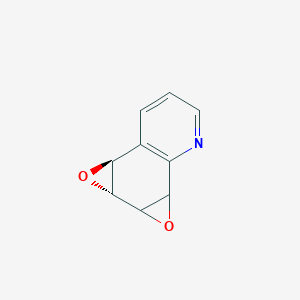
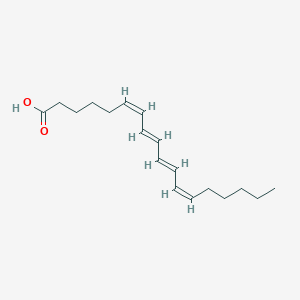
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
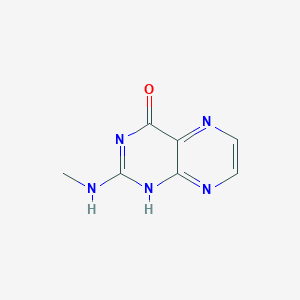
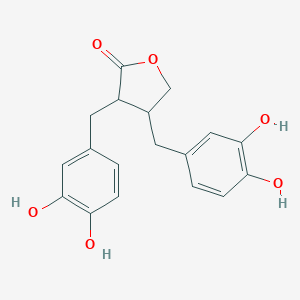
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
